Methyl 4-oxo-3-propanoylhexanoate
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Overview
Description
Methyl 4-oxo-3-propanoylhexanoate is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3-propanoylhexanoate typically involves the reaction of hexanoic acid derivatives with methyl propanoate under controlled conditions. One common method includes the esterification of 4-oxo-3-propanoylhexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity reactants and catalysts to minimize impurities and optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-propanoylhexanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and acids.
Scientific Research Applications
Methyl 4-oxo-3-propanoylhexanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3-propanoylhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4H-pyran-3-ylacetate
- 2-(2-methyl-4-oxo-3-pyranyl)acetaldehyde
- 4-Oxo-5,6-dihydro-4H-thiopyran-3-carboxylic acid methyl ester
Uniqueness
Methyl 4-oxo-3-propanoylhexanoate is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. Its combination of a keto group and an ester group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 4-oxo-3-propanoylhexanoate |
InChI |
InChI=1S/C10H16O4/c1-4-8(11)7(9(12)5-2)6-10(13)14-3/h7H,4-6H2,1-3H3 |
InChI Key |
BOEZSMCJYIONRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC(=O)OC)C(=O)CC |
Origin of Product |
United States |
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